molecular formula C10H15ClFN B1446858 1-(3-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1864074-37-2

1-(3-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B1446858
CAS No.: 1864074-37-2
M. Wt: 203.68 g/mol
InChI Key: PJACYMKJBXMKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 g/mol.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is further reacted with butyl bromide to yield 1-(3-Fluorophenyl)butan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(3-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide

Scientific Research Applications

1-(3-Fluorophenyl)butan-1-amine hydrochloride has a variety of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antidepressants.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of other antidepressant compounds, which target serotonin and norepinephrine transporters .

Comparison with Similar Compounds

1-(3-Fluorophenyl)butan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)butan-1-amine hydrochloride: Similar in structure but with the fluorine atom at a different position.

    1-(3-Chlorophenyl)butan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Fluorophenyl)propan-1-amine hydrochloride: Similar structure but with a shorter carbon chain. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.

Properties

IUPAC Name

1-(3-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJACYMKJBXMKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Reactant of Route 3
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Reactant of Route 4
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Reactant of Route 5
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenyl)butan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.